(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine
Description
(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine is a chiral tertiary amine featuring a pyrrolidine core substituted with a 3-chlorobenzyl group and an isopropyl moiety. The S-configuration at the pyrrolidine-3-amine position confers stereochemical specificity, which may influence its biological interactions or physicochemical properties. While direct data on this compound’s applications are absent in the provided evidence, its structural motifs—such as the 3-chlorobenzyl group and pyrrolidine scaffold—are common in pharmaceuticals and enzyme inhibitors (e.g., antibacterial agents targeting MurA or kinase inhibitors ). The compound’s synthesis likely involves alkylation or reductive amination steps, analogous to procedures for related amines .
Properties
CAS No. |
820979-40-6 |
|---|---|
Molecular Formula |
C14H21ClN2 |
Molecular Weight |
252.78 g/mol |
IUPAC Name |
(3S)-N-[(3-chlorophenyl)methyl]-N-propan-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C14H21ClN2/c1-11(2)17(14-6-7-16-9-14)10-12-4-3-5-13(15)8-12/h3-5,8,11,14,16H,6-7,9-10H2,1-2H3/t14-/m0/s1 |
InChI Key |
PFDCHFLEMYWWMF-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)N(CC1=CC(=CC=C1)Cl)[C@H]2CCNC2 |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)Cl)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction using isopropyl halides under basic conditions.
Attachment of the 3-Chlorobenzyl Group: The final step involves the nucleophilic substitution reaction where the 3-chlorobenzyl group is attached to the nitrogen atom of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Chlorobenzyl vs. Other Halogenated Groups
The 3-chlorobenzyl group is a key feature shared with several analogs. Comparisons include:
- 3-Chloro-N-(3-chlorobenzyl)aniline (1a) : This di-chlorinated aniline derivative lacks the pyrrolidine core but retains the 3-chlorobenzyl group. The dual chlorine atoms may enhance lipophilicity and steric hindrance compared to the target compound’s single chlorine .
- (S)-N-[1-(3-Fluorophenyl)ethyl]methylamine: Substituting chlorine with fluorine reduces lipophilicity (Cl: +0.71 vs.
Amine Substituents: Isopropyl vs. Cyclopropyl or Methyl Groups
- This may affect metabolic stability or target engagement .
- N-(Pyridin-3-ylmethyl)cyclopropanamine : Replacing the chlorobenzyl group with a pyridinylmethyl moiety introduces hydrogen-bonding capability and polar surface area, which could enhance solubility but reduce membrane permeability .
Core Structure: Pyrrolidine vs. Heterocyclic or Aromatic Scaffolds
- 3-Chloro-N-phenyl-phthalimide : A phthalimide core with a chlorine substituent exhibits planar aromaticity, contrasting with the saturated, flexible pyrrolidine ring of the target compound. Such differences influence π-π stacking interactions and bioavailability .
- N-(3-Methylbutyl)pyridin-3-amine : The pyridine core provides basicity (pKa ~5–6) distinct from pyrrolidine (pKa ~10–11), altering protonation states under physiological conditions .
Structural and Functional Comparison Table
Research Findings and Implications
- Stereochemical Impact : The S-configuration in the target compound may optimize binding to chiral enzyme pockets, as seen in other amines with stereospecific activity .
- Metabolic Stability : Cyclopropyl analogs exhibit resistance to oxidative metabolism due to ring strain, whereas isopropyl groups may undergo faster hepatic clearance .
Biological Activity
(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine, a compound belonging to the class of pyrrolidine derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : (S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine
- Molecular Formula : C13H17ClN2
- Molecular Weight : 236.74 g/mol
- CAS Number : Not specified in the provided data.
The biological activity of (S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to function as a selective inhibitor of certain receptors in the central nervous system, particularly those involved in dopaminergic and adrenergic signaling pathways.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound may exhibit affinity for dopamine receptors, influencing mood and behavior.
- Adrenergic Activity : Interaction with adrenergic receptors could lead to effects on cardiovascular function and energy metabolism.
- Serotonergic Influence : Potential modulation of serotonin pathways may contribute to anxiolytic or antidepressant effects.
Biological Activities
Research indicates that (S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine possesses several biological activities:
- Antidepressant Effects : Studies have shown that similar pyrrolidine compounds can exhibit antidepressant-like effects in animal models, suggesting potential therapeutic applications for mood disorders.
- Anxiolytic Properties : Preliminary findings suggest that this compound may reduce anxiety levels, potentially through modulation of GABAergic pathways.
- Neuroprotective Effects : Some derivatives in this class have demonstrated neuroprotective properties, indicating a possible role in neurodegenerative disease management.
Table 1: Summary of Biological Activities and Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
